molecular formula C11H14O2 B3285716 cis-4-Benzyloxy-2-buten-1-ol CAS No. 81028-03-7

cis-4-Benzyloxy-2-buten-1-ol

Cat. No. B3285716
CAS RN: 81028-03-7
M. Wt: 178.23 g/mol
InChI Key: CGLJRLXTVXHOLX-PLNGDYQASA-N
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Description

“Cis-4-Benzyloxy-2-buten-1-ol” is also known as “cis-2-Buten-1,4-diol-monobenzyl ether”. It has a linear formula of C6H5CH2OCH2CH=CHCH2OH and a molecular weight of 178.23 .


Synthesis Analysis

“Cis-4-benzyloxy-2-buten-1-ol” can be synthesized by a variety of methods. One such method includes the condensation reaction between benzaldehyde and ethyl acetoacetate followed by hydrolysis and reduction. Another method involves the reaction of benzyl alcohol and maleic anhydride followed by hydrogenation. It may also be used in the synthesis of cis-4-benzyloxybuten-2-ylamine via Mitsunobu reaction .


Molecular Structure Analysis

The molecular structure of “cis-4-Benzyloxy-2-buten-1-ol” is represented by the linear formula C6H5CH2OCH2CH=CHCH2OH .


Chemical Reactions Analysis

“Cis-4-Benzyloxy-2-buten-1-ol” may be used in the synthesis of cis-4-benzyloxybuten-2-ylamine via Mitsunobu reaction .


Physical And Chemical Properties Analysis

“Cis-4-Benzyloxy-2-buten-1-ol” is a liquid with a refractive index of 1.534. It has a boiling point of 105-108 °C/0.1 mmHg and a density of 1.058 g/mL at 25 °C .

Scientific Research Applications

Enzyme Catalyzed Kinetic Resolution

A study by Faigl et al. (2005) discusses an enzyme catalyzed kinetic resolution of cis-4-benzyloxy-2,3-epoxybutanol, a compound closely related to cis-4-benzyloxy-2-buten-1-ol. The study highlights the efficient and scalable separation of optically active alcohol using various extraction methods, including supercritical carbon dioxide. This process is significant for the enantioselective synthesis of complex molecules (Faigl et al., 2005).

Synthesis of Autophagy Inducers

In the context of medicinal chemistry, cis-4-benzyloxy-2-butene-1-ol serves as a precursor in the synthesis of novel autophagy inducers. Okado et al. (2015) utilized this compound in the first total synthesis of (+)-epogymnolactam, highlighting its role in the development of new therapeutic agents (Okado et al., 2015).

Polycondensation for Telechelic Oligomers

Kiesewetter et al. (2011) explored the polycondensation of cis-2-butene-1,4-diol, structurally related to cis-4-benzyloxy-2-buten-1-ol, to synthesize unsaturated telechelic polyether diols. These oligomers are useful in creating block copolymers, demonstrating the compound's application in polymer chemistry (Kiesewetter et al., 2011).

Catalysis in Organic Synthesis

Research by Feuerstein et al. (2004) delves into catalysis involving alkynols, where cis-4-benzyloxy-2-buten-1-ol could potentially play a role in the synthesis of various organic compounds. The study emphasizes the efficiency and versatility of certain catalytic systems in organic transformations (Feuerstein et al., 2004).

Flavor Release in Food Chemistry

In the field of food chemistry, the release of volatile flavor compounds from solutions, which can include compounds like cis-4-benzyloxy-2-buten-1-ol, was investigated by Siefarth et al. (2011). This study is crucial for understanding how different compounds influence flavor perception and release in food products (Siefarth et al., 2011).

Safety And Hazards

“Cis-4-Benzyloxy-2-buten-1-ol” has been classified as causing eye irritation, skin irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin or hair: removing all contaminated clothing and rinsing skin with water .

properties

IUPAC Name

(Z)-4-phenylmethoxybut-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-7,12H,8-10H2/b5-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLJRLXTVXHOLX-PLNGDYQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC/C=C\CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-4-Benzyloxy-2-buten-1-ol

CAS RN

81028-03-7
Record name cis-4-Benzyloxy-2-buten-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
JJ Li - The Journal of Organic Chemistry, 1999 - ACS Publications
… 8 cis-4-Benzyloxybuten-2-ylamine (entry 6) was synthesized via the Mitsunobu reaction of cis-4-benzyloxy-2-buten-1-ol with phthalimide followed by hydrazinolysis. 9 Cinnamylamine (…
Number of citations: 65 pubs.acs.org
DR Deardorff, KA Savin, CJ Justman… - The Journal of …, 1996 - ACS Publications
A two-step reaction sequence to homoallylic nitro compounds from allylic alcohols is presented. Ethoxy carbonylation of the alcohols with ethyl chloroformate provides the …
Number of citations: 70 pubs.acs.org
R Fernández de la Pradilla, C Alhambra… - The Journal of …, 2005 - ACS Publications
… et al. reported a synthesis of Kumausallene that entailed a 10-step sequence to access benzylated lactol ent-25 (P = Bn) from commercially available cis-4-benzyloxy-2-buten-1-ol, …
Number of citations: 25 pubs.acs.org
I Collado, C Pedregal, AB Bueno… - Journal of medicinal …, 2004 - ACS Publications
… This new synthesis started with the commercially available cis-4-benzyloxy-2-buten-1-ol (16) as starting material (Scheme 4). By use of a general procedure for preparing diazoacetates, …
Number of citations: 45 pubs.acs.org
I Collado, C Pedregal, AB Bueno, A Marcos… - J. Med. Chem, 2004 - academia.edu
… This new synthesis started with the commercially available cis-4-benzyloxy-2-buten-1-ol (16) as starting material (Scheme 4). By use of a general procedure for preparing diazoacetates, …
Number of citations: 1 www.academia.edu
E Quéron, R Lett - Tetrahedron letters, 2004 - Elsevier
… The aldehyde 10 was prepared from commercially available cis-4-benzyloxy-2-buten-1-ol 14 (Scheme 3). Sharpless asymmetric epoxidation 6 afforded the epoxy-alcohol 15 in 76% …
Number of citations: 11 www.sciencedirect.com
K Ueda, Y Okado, K Shigetomi, M Ubukata - Bioorganic & Medicinal …, 2018 - Elsevier
… Epoxy acetate 12 was obtained from cis-4-benzyloxy-2-buten-1-ol 11 in 98% ee using Sharpless epoxidation followed by lipase kinetic resolution. Hydrolysis of 12 afforded enantiopure …
Number of citations: 6 www.sciencedirect.com
Y Okado, K Shigetomi, S Mitsuhashi… - The Journal of …, 2015 - nature.com
… Sharpless epoxidation of cis-4-benzyloxy-2-buten-1-ol 2 resulted in 89% ee similar to the observation by Terashima group. We tried to obtain enantiopure (+)-3 by a recrystallization of 3,…
Number of citations: 11 www.nature.com
JN Volle, R Guillon, F Bancel, YA Bekro, JL Pirat… - Advances in …, 2016 - Elsevier
… (08JOC8386) proposed a multistep sequence from cis-4-benzyloxy-2-buten-1-ol 173 to prepare the fused lactone enol phosphonates 180 and 181 in their racemic forms (Scheme 38). O…
Number of citations: 10 www.sciencedirect.com
F Brackmann, A de Meijere - Chemical reviews, 2007 - ACS Publications
… ‘R,3‘R)-2-(2-carboxy-3-hydroxymethylcyclopropyl)glycine (223) started with the preparation of cis-4-benzyloxy-2-butenyl diazoacetate (218) obtained from cis-4-benzyloxy-2-buten-1-ol (…
Number of citations: 94 pubs.acs.org

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